Cas no 30670-98-5 ((2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one)

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one is a chiral piperidinone derivative characterized by its stereochemically defined structure, which makes it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's rigid cyclic framework and stereocenters at the 2 and 5 positions enable precise control over stereoselective reactions, enhancing its utility in asymmetric synthesis. Its ketone functionality offers versatility for further derivatization, while the isopropyl and methyl substituents contribute to steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules, where its chiral environment can influence pharmacological properties. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one structure
30670-98-5 structure
商品名:(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one
CAS番号:30670-98-5
MF:C10H20ClNO
メガワット:205.724902153015
CID:5155753

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one 化学的及び物理的性質

名前と識別子

    • (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one
    • インチ: 1S/C10H19NO.ClH/c1-7(2)11-6-8(3)10(12)5-9(11)4;/h7-9H,5-6H2,1-4H3;1H/t8-,9+;/m0./s1
    • InChIKey: IWFZTZJVAFYXSG-OULXEKPRSA-N
    • ほほえんだ: C(N1C[C@H](C)C(=O)C[C@H]1C)(C)C.Cl

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615402-1g
(2S,5R)-1-isopropyl-2,5-dimethylpiperidin-4-one
30670-98-5 98%
1g
¥11182 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615402-2g
(2S,5R)-1-isopropyl-2,5-dimethylpiperidin-4-one
30670-98-5 98%
2g
¥13040 2023-04-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615402-500mg
(2S,5R)-1-isopropyl-2,5-dimethylpiperidin-4-one
30670-98-5 98%
500mg
¥6925 2023-04-05

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one 関連文献

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-oneに関する追加情報

Introduction to (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one (CAS No. 30670-98-5)

(2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one, with the CAS number 30670-98-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and applications in drug development. The unique stereochemistry of this molecule, characterized by the (2{S},5{R}) configuration, makes it a subject of considerable interest in medicinal chemistry.

The structural features of (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one contribute to its potential as a pharmacophore in the design of novel therapeutic agents. Piperidine derivatives are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and infections. The specific stereochemistry of this compound influences its pharmacokinetic properties, including solubility, metabolic stability, and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how the stereochemistry of (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one affects its interaction with biological systems. These studies have revealed that the (2{S},5{R}) configuration optimizes binding to certain enzymes and receptors, potentially leading to improved therapeutic efficacy and reduced side effects compared to racemic or other stereoisomers.

In the context of drug discovery, (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one has been explored as a key intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications at various positions, enabling the creation of derivatives with tailored biological activities. For instance, researchers have investigated its use in developing inhibitors for enzymes involved in metabolic pathways relevant to diabetes and obesity.

The synthesis of (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advances in synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, have made it possible to produce this compound with high enantiomeric purity. This is crucial for ensuring that the final product exhibits the desired biological activity without unwanted side effects.

One of the most promising areas of research involving (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one is its potential application in treating neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, making them candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and interact with key neurotransmitter receptors, suggesting its therapeutic potential.

The pharmacological profile of (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one has been further investigated through in vitro and in vivo models. These studies have provided insights into its mechanism of action and its potential interactions with other therapeutic agents. For example, research has shown that it can enhance the efficacy of existing drugs used in treating cardiovascular diseases by modulating lipid metabolism and improving endothelial function.

Another area where this compound has shown promise is in the development of antiviral agents. The unique structural features of piperidine derivatives make them effective at inhibiting viral enzymes and disrupting viral replication cycles. Studies have explored the use of (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one as a lead compound for designing novel antiviral drugs that could be effective against a broad range of viruses.

The industrial production of (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one is also an area of focus for pharmaceutical companies seeking to develop cost-effective synthetic routes. By optimizing production processes and scaling up synthesis methods, manufacturers can ensure a stable supply of this compound for research and commercial applications. This is essential for supporting ongoing preclinical and clinical trials aimed at evaluating its therapeutic potential.

In conclusion, (2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one is a versatile compound with significant potential in pharmaceutical applications. Its unique stereochemistry and structural features make it a valuable tool for drug discovery and development across multiple therapeutic areas. As research continues to uncover new insights into its pharmacological properties and synthetic possibilities, this compound is poised to play an important role in addressing some of today's most pressing medical challenges.

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